molecular formula C9H20N2O B1373745 (2-Methoxyethyl)(methyl)(pyrrolidin-2-ylmethyl)amine CAS No. 1251399-17-3

(2-Methoxyethyl)(methyl)(pyrrolidin-2-ylmethyl)amine

Cat. No.: B1373745
CAS No.: 1251399-17-3
M. Wt: 172.27 g/mol
InChI Key: RNVVBOHNENATDV-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)(methyl)(pyrrolidin-2-ylmethyl)amine is a versatile organic compound. It has a molecular weight of 172.27 . The IUPAC name for this compound is 2-methoxy-N-methyl-N-(2-pyrrolidinylmethyl)ethanamine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H20N2O/c1-11(6-7-12-2)8-9-4-3-5-10-9/h9-10H,3-8H2,1-2H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Complex Synthesis and Structures

  • (2-Methoxyethyl)(methyl)(pyrrolidin-2-ylmethyl)amine, among other similar compounds, has been used in the synthesis of various metal complexes, particularly with manganese(II). These complexes exhibit diverse structural characteristics and magnetic properties, such as antiferromagnetic and ferromagnetic interactions, indicating potential applications in materials science and magnetic studies (Wu et al., 2004).

Ligand Utilization in Metal Complexes

  • The compound has also been incorporated in palladium(II) and platinum(II) complexes, where its role as a ligand was explored. These complexes have been studied for their potential anticancer properties, highlighting the compound's significance in medicinal chemistry and pharmacology (Ghani & Mansour, 2011).

Catalysis Research

  • In catalysis, derivatives of this compound have been used in nickel(II) complexes for ethylene oligomerization studies. These studies contribute to the understanding of catalyst structures and reactivity in industrial processes (Nyamato et al., 2016).

Fluorescence and Binding Properties

  • The compound's derivatives have been evaluated for their fluorescence and binding properties with metal ions such as Zn(2+) and Cu(2+). This research is significant for developing sensors and studying metal-ligand interactions in various environments (Liang et al., 2009).

Synthesis of New Compounds

  • The compound has also been utilized in the synthesis of new pyrrolidin-2-ones, which have applications in pharmaceutical and organic chemistry. These syntheses contribute to the development of new compounds with potential biological activities (Flores et al., 2008).

Safety and Hazards

This compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-methoxy-N-methyl-N-(pyrrolidin-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-11(6-7-12-2)8-9-4-3-5-10-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVVBOHNENATDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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